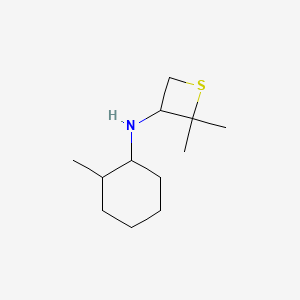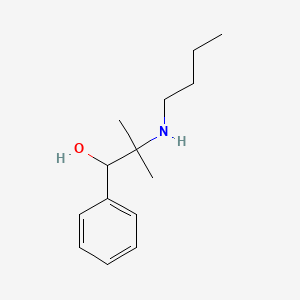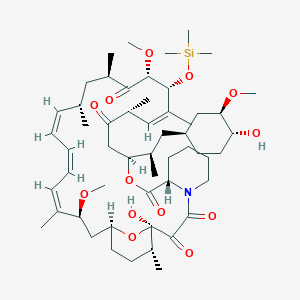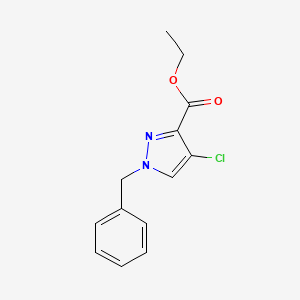![molecular formula C8H9BrN2 B12939568 (R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound featuring a bromine atom and an amine group attached to a cyclopenta[b]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine typically involves the bromination of a suitable precursor followed by amination. One common method involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of ®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols, alcohols, or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols, alcohols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of ®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Similar structure but lacks the amine group, affecting its biological activity.
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine: Lacks the bromine atom, which may influence its reactivity and biological properties.
Uniqueness
®-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
(7R)-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-5-1-2-7(10)8(5)11-4-6/h3-4,7H,1-2,10H2/t7-/m1/s1 |
Clé InChI |
XOOHYQNMUBSEIR-SSDOTTSWSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1N)N=CC(=C2)Br |
SMILES canonique |
C1CC2=C(C1N)N=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)

![(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B12939535.png)

![6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine](/img/structure/B12939539.png)


